molecular formula C5H3N3 B1589050 Pyrimidine-4-carbonitrile CAS No. 42839-04-3

Pyrimidine-4-carbonitrile

Cat. No. B1589050
CAS RN: 42839-04-3
M. Wt: 105.1 g/mol
InChI Key: ZIEWSZYVEDTXGH-UHFFFAOYSA-N
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Description



  • Chemical Name : Pyrimidine-4-carbonitrile

  • Molecular Formula : C<sub>5</sub>H<sub>3</sub>N<sub>3</sub>

  • Formula Weight : 105.1 g/mol

  • Synonyms : Pyrimidine-4-carbonitrile

  • Property and Safety Information :

    • Melting Point: Not specified

    • Boiling Point: Not specified

    • Density: Not specified

    • Hazard Codes: Xn (Harmful)

    • Risk Statements: R22 (Harmful if swallowed)



  • Structure : Pyrimidine-4-carbonitrile is a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the ring. It plays a vital role in various biological processes and is structurally similar to nucleotide base pairs in DNA and RNA.





  • Synthesis Analysis



    • The synthesis of pyrimidine-4-carbonitrile involves incorporating active moieties, such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido derivatives, with an active methylene group in thiobarbituric acid derivatives at the C-5 position.





  • Molecular Structure Analysis



    • The three-dimensional structure of pyrimidine-4-carbonitrile has been elucidated by single crystal X-ray diffraction at low temperature (160 K). The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH groups of the thiophene and phenyl rings.





  • Chemical Reactions Analysis



    • Pyrimidine-4-carbonitrile derivatives have been investigated for their in vitro cytotoxic activities against human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells.





  • Physical And Chemical Properties Analysis



    • Specific physical properties (melting point, boiling point, density) are not specified in the available data.

    • Safety information indicates that it is harmful if swallowed.




  • Scientific Research Applications

    1. Anti-inflammatory Applications

    • Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

    2. Anticancer Applications

    • Methods of Application : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity. Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .
    • Results or Outcomes : Several pyrimidine derivatives have shown promising anticancer activity. For instance, the novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells. One of the derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

    4. Antimicrobial Agent

    • Summary of Application : A study reports the synthesis of several novel substituted pyrazolo[3,4-d]pyrimidinone, benzylidenedihydropyrimidine, pyrano[2,3-d]pyrimidine, hexahydropyrimido[4, 5-d] pyrimidinone, tetrahydropyrido[2,3-d] pyrimidine-6-carbonitrile, pyrido[2, 3-d:6,5-d’]dipyrimidinone derivatives, which all contain a biologically active thiobarbituric acid .
    • Methods of Application : The synthesized novel compounds were achieved through the incorporation of the active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives at C-5 .
    • Results or Outcomes : All novel pyrimidine derivatives exhibited broad-spectrum antimicrobial activity with a varied zone of inhibition ranging between 11.3±0.6 and 25.3±0.6 mm. The MIC values are different according to a pathogenic organism (ranging between 3.91 and 500 µg mL −1 ), whereas the MBC/MFC were 2× to 4× MIC value .

    5. In-vitro Cytotoxicity

    • Summary of Application : The most promising compounds were selected to investigate their in-vitro cytotoxic efficacy against normal Vero cells and cancerous Caco-2 cells .
    • Methods of Application : Data of in-vitro cytotoxicity confirm the efficiency of selected novel pyrimidine derivatives to target Caco-2 cancerous cells at low concentrations more than Vero normal cells .
    • Results or Outcomes : Four selected compounds 4, 7b, 10, and 12 displayed IC50 values of 286.73±4.54, 138.07±8.21, 332.48±18.75, and 241.18±15.60 µg mL −1, respectively, for normal Vero cell line, whereas it was 271.55±3.68, 65.94±2.36, 121.16±4.96, and 82.28±4.08 µg mL −1, respectively, for Caco-2 cancerous cell line .

    Future Directions



    • Further research should focus on optimizing the structure of pyrimidine derivatives to enhance their anticancer efficacy while minimizing toxicity.




    properties

    IUPAC Name

    pyrimidine-4-carbonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H3N3/c6-3-5-1-2-7-4-8-5/h1-2,4H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZIEWSZYVEDTXGH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=CN=C1C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H3N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50437943
    Record name Pyrimidine-4-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50437943
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    105.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Pyrimidine-4-carbonitrile

    CAS RN

    42839-04-3
    Record name Pyrimidine-4-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50437943
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name pyrimidine-4-carbonitrile
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    77
    Citations
    H Yamanaka - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
    Several 4-alkoxy-6-methylpyrimidines were prepared and they were derived to N-oxides by the application of hydrogen peroxide in glacial acetic acid solution Or monoperphthalic acid …
    Number of citations: 8 www.jstage.jst.go.jp
    T HIGASHINO, T KATORI, S YOSHIDA… - Chemical and …, 1980 - jstage.jst.go.jp
    … We have reported that treatment of 1—phenyl-lH—pyrazolo[8,4—01]pyrimidine—4—carbonitrile (I) with a nucleophilic reagent results in two kinds of reactions according to the nature of …
    Number of citations: 7 www.jstage.jst.go.jp
    M Rajeswari, P Saluja, JM Khurana - RSC advances, 2016 - pubs.rsc.org
    A series of functionalized spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives were synthesized using 1,3-dimethylbarbituric acid, aldehydes and cyclohexylidene …
    Number of citations: 25 pubs.rsc.org
    T HIGASHINO, S SATO, A MIYASHITA… - Chemical and …, 1986 - jstage.jst.go.jp
    … The elemental analyses were consistent with the structure of 5-benzoyl-4,5-dihydrol-phenyl-lH—pyrazolo[3,4-d]pyrimidine—4-carbonitrile (3). It was reported that the alkaline hydrolysis …
    Number of citations: 10 www.jstage.jst.go.jp
    T HIGASHINO, S SATO, A MIYASHITA… - Chemical and …, 1987 - jstage.jst.go.jp
    … In the pyrazolo[3,4-d]pyrimidine area, it was also reported that when attempts were made to form 5-benzoy1-4, 5-dihydro- 1 pheny1-1 H-pyrazolo [3,4-d]pyrimidine-4-carbonitrile (21a), …
    Number of citations: 15 www.jstage.jst.go.jp
    A MIYASHITA, S SATO, N TAIDO, K TANJI… - Chemical and …, 1990 - jstage.jst.go.jp
    Acid hydrolysis of the 6-methylpyrazolopyrimidine Reissert compound (6) gave the ring-opened product (12) and the oxazole (13). Alkaline hydrolysis of 6 afforded the 6-…
    Number of citations: 8 www.jstage.jst.go.jp
    DS Gaikwad, VB Gawade, AB Kamble… - Research on Chemical …, 2018 - Springer
    An efficient new dual basic task specific ionic liquid, 1-[3-(dimethylamino)propyl]-1,4-diazabicyclo[2.2.2]octan-1-ium hydroxide has been synthesized and explored as a catalyst for an …
    Number of citations: 2 link.springer.com
    RJ Goebel, AD Adams, PA McKernan… - Journal of Medicinal …, 1982 - ACS Publications
    … Treatment of 6a with NaCN in DMF provided crystalline 7-(2,3,5-tri-0-acetyl-/3-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-4-carbonitrile (8a). Compound 8a exhibited a weak absorption at …
    Number of citations: 23 pubs.acs.org
    M Uchida, T Higashino, C Iijima… - Journal of the Mass …, 1977 - jstage.jst.go.jp
    … (II),l-methyl-(IIIa),1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile(IIIb),9-methyl-(IVa)and9-phenyl-9H-purine6-… 1-Methyl-1H-pyrazolo(3,4-d)pyrimidine4-carbonitrile(IIIa)-To …
    Number of citations: 6 www.jstage.jst.go.jp
    E Hayashi, T Higashino… - … zasshi: Journal of the …, 1978 - pubmed.ncbi.nlm.nih.gov
    … On 1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4-carbonitrile (author's transl)] … On 1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4-carbonitrile (author's transl)] … 1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4-carbonitrile …
    Number of citations: 3 pubmed.ncbi.nlm.nih.gov

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